molecular formula C18H23N3O3 B7462055 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one

4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one

Cat. No. B7462055
M. Wt: 329.4 g/mol
InChI Key: PGPZHWILMOCIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one, also known as MAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAQ belongs to the spirocyclic quinoxaline family of compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one is not fully understood. However, studies suggest that 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one may exert its therapeutic effects by inhibiting specific enzymes or signaling pathways involved in cancer cell growth, viral replication, and neuronal damage.
Biochemical and Physiological Effects:
4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells. Additionally, 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has been shown to inhibit viral replication by targeting specific viral enzymes. 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one also has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the identification of its specific molecular targets and mechanisms of action. Additionally, the development of 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.

Synthesis Methods

4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one can be synthesized using various methods, including a one-pot synthesis method, a multi-step synthesis method, and a microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 2-nitroaniline with morpholine, followed by the addition of cyclopentanone and triethylamine. The mixture is then refluxed in ethanol to obtain 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one. The multi-step synthesis method involves the reaction of 2-nitroaniline with ethyl acetoacetate, followed by cyclization and reduction to obtain 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one. The microwave-assisted synthesis method involves the reaction of 2-nitroaniline with morpholine and cyclopentanone in the presence of a catalytic amount of p-toluenesulfonic acid under microwave irradiation to obtain 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one.

Scientific Research Applications

4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has been extensively studied for its potential therapeutic applications, including its anticancer, antiviral, and neuroprotective properties. 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has been shown to induce apoptosis in cancer cells and inhibit viral replication in vitro. Additionally, 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-16(13-20-9-11-24-12-10-20)21-15-6-2-1-5-14(15)19-17(23)18(21)7-3-4-8-18/h1-2,5-6H,3-4,7-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPZHWILMOCIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one

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